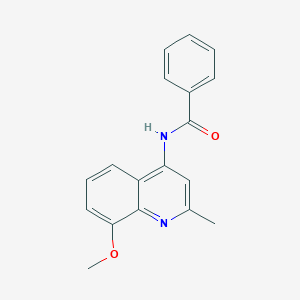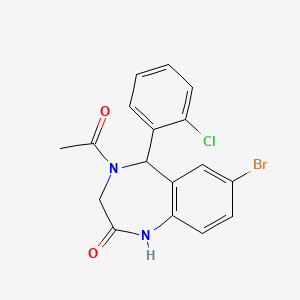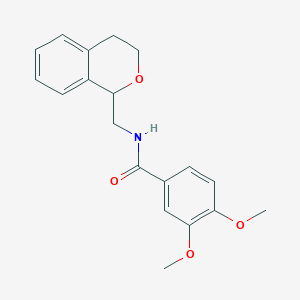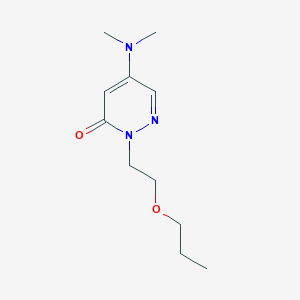
bis(2-fluorophenyl) 2-pyridinylamidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-fluorophenyl) 2-pyridinylamidophosphate, commonly known as DFMO, is a chemical compound that has been widely researched for its potential therapeutic applications in cancer treatment. DFMO is a reversible inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. In
Mecanismo De Acción
DFMO exerts its anti-cancer effects by inhibiting bis(2-fluorophenyl) 2-pyridinylamidophosphate, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been implicated in the development and progression of cancer. By inhibiting this compound, DFMO reduces the levels of polyamines in cancer cells, thereby slowing down their growth and proliferation. DFMO has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
DFMO has been shown to have both biochemical and physiological effects. Biochemically, DFMO reduces the levels of polyamines in cancer cells, which leads to reduced cell growth and proliferation. Physiologically, DFMO has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. DFMO has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of parasitic infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages for lab experiments, including its specificity for bis(2-fluorophenyl) 2-pyridinylamidophosphate inhibition, its reversible nature, and its low toxicity in normal cells. However, DFMO also has some limitations, including its instability in aqueous solutions, its low solubility in water, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on DFMO. One area of focus is the development of new synthesis methods to increase the yield and purity of the compound. Another area of focus is the investigation of DFMO's potential use in combination with other chemotherapeutic agents for cancer treatment. Additionally, there is ongoing research on the use of DFMO in the treatment of parasitic infections, as well as its potential use in other disease areas, such as neurodegenerative disorders and inflammatory diseases. Overall, DFMO holds promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
DFMO can be synthesized through a multi-step process that involves the reaction of 2-fluorobenzaldehyde with 2-pyridinecarboxaldehyde, followed by the addition of phosphoryl chloride and ammonia. The resulting product is then purified through recrystallization and column chromatography. The synthesis of DFMO has been optimized over the years to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, neuroblastoma, and colon cancer. DFMO has also been investigated for its potential use in combination with other chemotherapeutic agents, such as 5-fluorouracil and cisplatin, to enhance their anti-cancer effects. In addition to cancer treatment, DFMO has also been studied for its potential use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.
Propiedades
IUPAC Name |
N-bis(2-fluorophenoxy)phosphorylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N2O3P/c18-13-7-1-3-9-15(13)23-25(22,21-17-11-5-6-12-20-17)24-16-10-4-2-8-14(16)19/h1-12H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCRWBYKFQQRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B5217842.png)
![ethyl 5-methyl-4-oxo-3-[1-(propoxycarbonyl)propyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5217852.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217858.png)


![N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
![3-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5217881.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B5217894.png)
![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)

![methyl [(6-{[(2-pyridinylthio)acetyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5217909.png)


![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)